1-(4-Chlorobutoxy)-3-methoxybenzene
Description
Properties
Molecular Formula |
C11H15ClO2 |
|---|---|
Molecular Weight |
214.69 g/mol |
IUPAC Name |
1-(4-chlorobutoxy)-3-methoxybenzene |
InChI |
InChI=1S/C11H15ClO2/c1-13-10-5-4-6-11(9-10)14-8-3-2-7-12/h4-6,9H,2-3,7-8H2,1H3 |
InChI Key |
GSTVHGSVERNSEB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCCCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Chain Length : Longer chains (e.g., hex-5-enyloxy) increase molecular weight and hydrophobicity compared to shorter chains (e.g., allyloxy) .
- Halogen Effects : Chlorine (in the target compound) vs. bromine (e.g., 1-(1-bromopropyl)-3-methoxybenzene) alters reactivity and stability. Bromine’s higher polarizability may enhance electrophilic substitution rates .
- Synthesis Yields : Yields vary significantly; iodovinyl sulfonylation achieves 66% , while allyloxy derivatives are obtained in >95% purity via optimized protocols .
Spectral Data Comparison
NMR and IR spectroscopy are critical for structural validation (Table 2):
Key Trends :
Physicochemical and Functional Differences
- Reactivity : The terminal chlorine in the target compound may participate in nucleophilic substitutions, whereas bromine in 1-(1-bromopropyl)-3-methoxybenzene offers higher leaving-group ability .
- Stability : Compounds with saturated chains (e.g., chlorobutoxy) are more stable under oxidative conditions than those with double bonds (e.g., hex-5-enyloxy) .
Preparation Methods
Reaction Mechanism and Conditions
The phenolic oxygen of 3-methoxyphenol acts as a nucleophile, displacing the bromide ion from 1-bromo-4-chlorobutane. A polar aprotic solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), facilitates the reaction by stabilizing the ionic intermediates. Potassium carbonate (K₂CO₃) or sodium hydride (NaH) is typically employed as the base to deprotonate the phenol.
Example Procedure:
Optimization Insights
-
Base Selection: Sodium hydride (NaH) in THF at reflux (65°C) enhances reaction rates but requires careful moisture control.
-
Solvent Impact: DMF outperforms toluene in yield due to better solubility of ionic species.
-
Side Reactions: Competitive elimination to form alkenes is mitigated by avoiding excess alkyl halide.
Mitsunobu Reaction
For substrates sensitive to strong bases, the Mitsunobu reaction offers a mild alternative. This method utilizes a trialkyl phosphine (e.g., triphenylphosphine) and a diazo compound (e.g., diethyl azodicarboxylate, DEAD) to facilitate ether formation between 3-methoxyphenol and 4-chloro-1-butanol.
Key Advantages
-
Stereochemical Control: Retains configuration at the alcohol carbon.
-
Broad Functional Group Tolerance: Suitable for complex substrates.
Example Procedure:
Practical Considerations
-
Cost: Mitsunobu reagents are expensive, limiting scalability.
-
Workup: Triphenylphosphine oxide byproduct necessitates column chromatography for purification.
Transition-Metal-Catalyzed Coupling
Palladium-catalyzed cross-coupling reactions provide a modular route, especially when introducing the chlorobutoxy group to pre-functionalized aryl halides.
Buchwald-Hartwig Amination Variant
While traditionally used for C–N bond formation, modified conditions enable ether synthesis. A palladium catalyst (e.g., Pd(OAc)₂) with a bulky phosphine ligand (e.g., Xantphos) couples 3-methoxybromobenzene with 4-chloro-1-butanol.
Example Procedure:
Challenges
-
Ligand Sensitivity: Bulky ligands are essential to suppress undesired β-hydride elimination.
-
Substrate Scope: Limited to electronically activated aryl halides.
Nucleophilic Aromatic Substitution
Electron-rich aryl fluorides or chlorides undergo substitution with alkoxide nucleophiles under high-temperature conditions.
Direct Substitution on 3-Methoxyhalobenzenes
Limitations
-
Harsh Conditions: Prolonged heating risks decomposition.
-
Regioselectivity: Competing ortho-substitution may occur with certain directing groups.
Comparative Analysis of Methods
| Method | Yield (%) | Cost | Scalability | Complexity |
|---|---|---|---|---|
| Williamson Synthesis | 85–90 | Low | High | Moderate |
| Mitsunobu Reaction | 88–92 | High | Low | High |
| Pd-Catalyzed Coupling | 75–80 | Moderate | Moderate | High |
| Nucleophilic Substitution | 70–75 | Low | Moderate | Low |
Industrial-Scale Considerations
For large-scale production, the Williamson synthesis is preferred due to its cost-effectiveness and straightforward workup. Recent patents highlight the use of continuous flow reactors to enhance efficiency and safety. Key parameters include:
-
Recycling Solvents: DMF recovery via distillation reduces waste.
-
Catalyst Recovery: Palladium catalysts are filtered and reused in subsequent batches.
Emerging Techniques
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 1-(4-Chlorobutoxy)-3-methoxybenzene, and how can side products be minimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between 3-methoxybenzene derivatives and 4-chlorobutyl intermediates. A common approach is to use a polar aprotic solvent (e.g., DMF or dichloromethane) with a base (e.g., K₂CO₃ or triethylamine) to deprotonate the hydroxyl group. For example, thionyl chloride (SOCl₂) can activate the hydroxyl group in 3-methoxybenzyl alcohol, facilitating substitution . Reaction temperature (20–60°C) and stoichiometric ratios (1:1.2 alcohol:alkylating agent) are critical to minimize byproducts like di-alkylated species or elimination products. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended.
Table 1 : Comparative Yields Under Different Conditions
| Solvent | Base | Temperature (°C) | Yield (%) | Byproducts Identified |
|---|---|---|---|---|
| DMF | K₂CO₃ | 60 | 72 | Di-alkylated (8%) |
| CH₂Cl₂ | Et₃N | 20 | 65 | None |
| THF | NaH | 40 | 68 | Elimination (5%) |
Q. How can NMR spectroscopy distinguish this compound from structural isomers?
- Methodological Answer : ¹H and ¹³C NMR are essential for structural confirmation. The methoxy group (-OCH₃) appears as a singlet at ~δ 3.8 ppm in ¹H NMR, while the chlorobutoxy chain shows distinct splitting patterns: the terminal -CH₂Cl group resonates as a triplet (δ 3.5–3.7 ppm) due to coupling with adjacent -CH₂- groups. ¹³C NMR will display signals at ~δ 55 ppm (OCH₃), δ 45–50 ppm (C-Cl), and aromatic carbons between δ 110–160 ppm. Overlap with isomers (e.g., 1-(3-Chlorobutoxy) derivatives) can be resolved using 2D NMR (COSY or HSQC) to map connectivity .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Chlorinated compounds require rigorous safety measures:
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- PPE : Nitrile gloves, safety goggles, and lab coats. Respiratory protection (e.g., N95 masks) is advised if vapor pressure exceeds safe limits .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent hydrolysis .
Advanced Research Questions
Q. How does halogen substitution (Cl vs. Br) in the butoxy chain affect the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : Comparative studies with brominated analogs (e.g., 1-(4-Bromobutoxy)-3-methoxybenzene) reveal higher reactivity in Suzuki-Miyaura couplings due to weaker C-Br bonds. For example, palladium-catalyzed coupling of the brominated derivative with aryl boronic acids proceeds at 80°C (yield: 85%), whereas the chlorinated analog requires higher temperatures (100°C) or microwave assistance (yield: 65–70%) . Kinetic studies (e.g., Arrhenius plots) can quantify activation energy differences.
Q. What mechanistic insights explain the stereochemical outcomes in Z-selective alkylation reactions involving chlorinated intermediates?
- Methodological Answer : Photoredox/nickel dual catalysis enables Z-selective alkylation by stabilizing radical intermediates. For chlorobutoxy derivatives, the steric bulk of the nickel catalyst (e.g., dtbbpy ligands) directs alkyl radical addition to the less hindered face, favoring Z-configuration. Computational modeling (DFT) of transition states can validate this hypothesis .
Q. How can computational methods predict the environmental persistence of this compound?
- Methodological Answer : Use QSAR models to estimate biodegradability and toxicity. Parameters like logP (octanol-water partition coefficient) and molecular polarizability predict bioaccumulation potential. Molecular dynamics simulations can model hydrolysis rates in aquatic environments, identifying degradation pathways (e.g., cleavage of the ether bond) .
Data Contradictions and Resolution
- Contradiction : Conflicting reports on the stability of chlorobutoxy ethers under acidic conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
